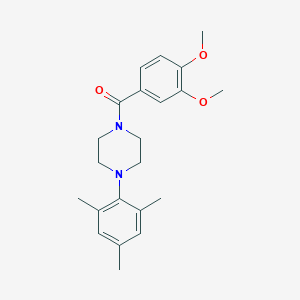![molecular formula C14H19BrN2O5S B288517 Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288517.png)
Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate, also known as BMS-204352, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamide-containing piperazine derivatives and has a molecular weight of 442.31 g/mol.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate involves the inhibition of PDE5, which leads to the accumulation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells. This results in the relaxation of the smooth muscle and vasodilation, which is beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate has been shown to have potent inhibitory activity against PDE5, which leads to the accumulation of cGMP in the smooth muscle cells. This results in the relaxation of the smooth muscle and vasodilation, which is beneficial in the treatment of various diseases. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may have additional therapeutic benefits.
Advantages and Limitations for Lab Experiments
The advantages of Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate for lab experiments include its high potency and selectivity for PDE5, which makes it a useful tool for studying the role of PDE5 in various physiological processes. However, its use may be limited by its low solubility in aqueous solutions, which may require the use of organic solvents or co-solvents.
Future Directions
For the research on Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate include the development of more efficient and scalable synthesis methods for higher yields and purity. There is also a need for further studies to explore its potential applications in the treatment of various diseases, including pulmonary hypertension, heart failure, and inflammatory disorders. Additionally, the development of analogs with improved pharmacokinetic properties may lead to the development of more effective therapies.
Synthesis Methods
The synthesis of Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with piperazine in the presence of triethylamine. The resulting intermediate is then treated with ethyl chloroformate to yield the final product. This synthesis method has been reported in the literature and has been optimized by various research groups for higher yields and purity.
Scientific Research Applications
Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent inhibitory activity against various enzymes, including phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle tone. This makes it a potential candidate for the treatment of various diseases, including erectile dysfunction, pulmonary hypertension, and heart failure.
properties
Product Name |
Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate |
|---|---|
Molecular Formula |
C14H19BrN2O5S |
Molecular Weight |
407.28 g/mol |
IUPAC Name |
ethyl 4-(4-bromo-3-methoxyphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H19BrN2O5S/c1-3-22-14(18)16-6-8-17(9-7-16)23(19,20)11-4-5-12(15)13(10-11)21-2/h4-5,10H,3,6-9H2,1-2H3 |
InChI Key |
WIAYJLPYJRJIOW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)









